Diflunisal acyl glucuronide

Drug Metabolism Bioanalysis Acyl Glucuronide Reactivity

Quantifying diflunisal metabolites presents significant analytical challenges due to the intrinsic instability of acyl glucuronides at physiological pH. Generic glucuronide standards introduce unacceptable variability in hydrolysis, acyl migration, and protein binding assays. Diflunisal acyl glucuronide (DAG) is the definitive, non-interchangeable reference standard for accurate LC-MS/MS method validation, PBPK model refinement (renal clearance 42 mL/min; hepatic t1/2 17.3 min), and enterohepatic recirculation studies. - Structurally authentic DAG standard qualified by 1H-NMR (≥95% purity) - Enables reproducible covalent protein binding and acyl migration kinetics assays - Cold-chain preserved to maintain integrity of this intrinsically reactive metabolite

Molecular Formula C19H16F2O9
Molecular Weight 426.3 g/mol
CAS No. 58446-30-3
Cat. No. B195867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflunisal acyl glucuronide
CAS58446-30-3
Synonymsdiflunisal acyl glucuronide
diflunisal glucuronide este
Molecular FormulaC19H16F2O9
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
InChIInChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(22)10(5-7)18(28)30-19-15(25)13(23)14(24)16(29-19)17(26)27/h1-6,13-16,19,22-25H,(H,26,27)/t13-,14-,15+,16-,19-/m0/s1
InChIKeyHDNSISKAKJZJPR-NAHJCDBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diflunisal Acyl Glucuronide (CAS 58446-30-3) for Research: Key Chemical Properties


Diflunisal acyl glucuronide (DAG, CAS 58446-30-3) is a phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) diflunisal [1]. It is an acyl glucuronide conjugate, a class of compounds formed by the UDP-glucuronosyltransferase (UGT)-catalyzed conjugation of glucuronic acid to the carboxylic acid moiety of diflunisal [2]. Unlike simple ether glucuronides, acyl glucuronides are intrinsically reactive electrophilic species capable of undergoing hydrolysis, intramolecular acyl migration, and intermolecular transacylation reactions with proteins [3].

The Unique Research Utility of Diflunisal Acyl Glucuronide (CAS 58446-30-3)


Acyl glucuronides are not a homogeneous class; their chemical behavior, stability, and potential for covalent protein binding vary dramatically based on the structure of the parent drug [1]. For researchers investigating drug metabolism, reactive metabolite toxicity, or the enterohepatic recirculation of NSAIDs, substituting DAG with a generic acyl glucuronide standard from another compound (e.g., naproxen acyl glucuronide or ibuprofen acyl glucuronide) is scientifically invalid. DAG's specific reactivity profile—including its half-life, rearrangement kinetics, and interaction with human serum albumin—is a direct consequence of the difluorophenyl substitution on the diflunisal backbone [2]. These unique properties make DAG the essential, non-interchangeable tool for studies involving diflunisal's metabolism and disposition, particularly in the context of liver and renal clearance models [3].

Comparative Performance Data for Diflunisal Acyl Glucuronide (58446-30-3)


Chemical Instability vs. Stable Conjugates: A Critical Differentiator

Diflunisal acyl glucuronide (DAG) is highly labile, unlike the stable phenolic glucuronide (DPG) and sulfate (DS) conjugates of diflunisal. Its instability necessitates specific analytical handling and defines its unique in vivo behavior [1].

Drug Metabolism Bioanalysis Acyl Glucuronide Reactivity

Renal Clearance: Superior CLR for DAG Compared to Other Conjugates

In humans, the renal clearance of DAG is significantly higher than that of the phenolic glucuronide and sulfate conjugates, highlighting its unique elimination pathway [1].

Pharmacokinetics Renal Excretion Drug Conjugate Clearance

Plasma Protein Binding: DAG Exhibits Extremely High Binding vs. Conjugates

DAG displays extensive plasma protein binding, exceeding that of the other major diflunisal conjugates, which directly impacts its volume of distribution and clearance [1].

Plasma Protein Binding Pharmacokinetics Unbound Fraction

Degradation Half-Life: DAG's Instability Quantified in Biological Matrices

The half-life of DAG is context-dependent, but it degrades significantly faster than its rearrangement isomers (iso-DAG) in liver perfusion studies, underscoring the need for specific DAG standards [1].

Stability Studies Bioanalysis Ex Vivo Stability

In Vivo Disposition: Systemic Instability Drives Unique Cycling

DAG's in vivo behavior is characterized by systemic instability and cycling, which is a key differentiator from the stable phenolic glucuronide (DPG). This instability directly contributes to the parent drug's pharmacokinetic profile [1].

Drug Metabolism Enterohepatic Recirculation In Vivo Pharmacokinetics

Recommended Research Applications for Diflunisal Acyl Glucuronide (CAS 58446-30-3)


LC-MS/MS Method Development and Validation

Utilize DAG as a critical reference standard for developing and validating robust LC-MS/MS methods to quantify diflunisal and its metabolites in biological matrices (plasma, urine, bile). The compound's instability at physiological pH [1] necessitates specific sample handling protocols, making the use of an authenticated DAG standard essential for achieving accurate and reproducible results .

In Vitro Reactivity and Covalent Binding Studies

Employ DAG as a model substrate to investigate the mechanisms of acyl glucuronide reactivity, including hydrolysis, acyl migration, and covalent binding to proteins like human serum albumin [1]. Given its relatively short half-life in buffer and its extensive protein binding , DAG serves as an ideal probe for studying these processes and their potential link to adverse drug reactions.

Mechanistic Pharmacokinetic Modeling

Use DAG-specific quantitative data—such as its high renal clearance (42 mL/min) [1], its short half-life in liver perfusion models (17.3 min) , and its in vivo disposition [2]—to develop and refine physiologically-based pharmacokinetic (PBPK) models. These models are essential for predicting human pharmacokinetics and drug-drug interactions involving NSAIDs.

In Vivo Studies of Enterohepatic and Systemic Recirculation

Administer DAG in animal models (e.g., rat) to dissect the pathways of enterohepatic and systemic cycling of NSAID glucuronides. Its proven in vivo instability and conversion to other conjugates [1] make it the definitive tool for studying how acyl glucuronides can serve as a reservoir for the parent drug, impacting overall drug exposure and duration of action.

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